Cas no 2185589-54-0 (1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine)

1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- 1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
- 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine
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- インチ: 1S/C15H16FNO3S2/c1-20-14-3-2-13(16)8-15(14)22(18,19)17-6-4-11(9-17)12-5-7-21-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3
- InChIKey: UTNZDIQHMMZVKR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1OC)F)(N1CCC(C2=CSC=C2)C1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 482
- トポロジー分子極性表面積: 83.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6553-0690-2mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-3mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-5μmol |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-40mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-10mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-4mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-30mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-100mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-1mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6553-0690-50mg |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine |
2185589-54-0 | 50mg |
$160.0 | 2023-09-08 |
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine 関連文献
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Back matter
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidineに関する追加情報
1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine: A Comprehensive Overview
The compound with CAS No. 2185589-54-0, commonly referred to as 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyrrolidine ring substituted with a thiophene moiety and a benzenesulfonyl group. The presence of these functional groups imparts the molecule with distinct chemical and biological properties, making it a valuable subject for research and potential applications in drug development.
Recent studies have highlighted the importance of benzenesulfonyl groups in modulating the pharmacokinetic profiles of bioactive molecules. The 5-fluoro-2-methoxybenzenesulfonyl moiety in this compound is particularly interesting due to its ability to enhance solubility and stability, which are critical factors in drug delivery systems. Additionally, the thiophen-3-yl substituent contributes to the molecule's electronic properties, potentially influencing its interaction with biological targets such as enzymes or receptors.
The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine involves a multi-step process that typically begins with the preparation of the benzenesulfonyl chloride intermediate. This intermediate is then subjected to nucleophilic substitution reactions with appropriately substituted pyrrolidine derivatives. The reaction conditions, including temperature and solvent choice, play a crucial role in ensuring high yields and purity of the final product. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis or catalytic methods, to optimize the production process.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of various biological pathways. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential use in anti-inflammatory therapies. Furthermore, the molecule's interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its potential role in treating conditions such as neuropathic pain or cardiovascular disorders.
The structural versatility of 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine also makes it an attractive candidate for further chemical modifications. By altering the substituents on the thiophene ring or modifying the benzenesulfonyl group, researchers can explore a wide range of analogs with enhanced bioactivity or improved pharmacokinetic profiles. Such modifications are currently being pursued in academic and industrial settings to unlock the full therapeutic potential of this compound.
In conclusion, 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activity, positions it as a valuable tool for future drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing therapeutic interventions across various disease areas.
2185589-54-0 (1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine) 関連製品
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